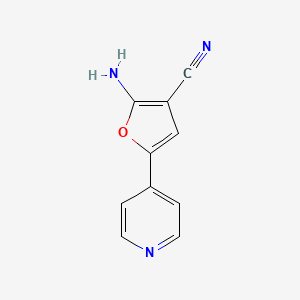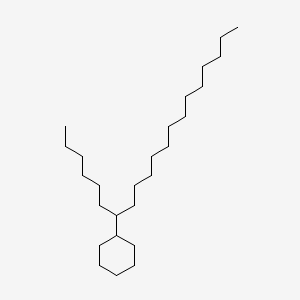
Cyclohexane, (1-hexyltetradecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane, (1-hexyltetradecyl)-, also known as 7-Cyclohexyleicosane, is a chemical compound with the molecular formula C26H52. It is a derivative of cyclohexane, where a hexyltetradecyl group is attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, (1-hexyltetradecyl)- typically involves the alkylation of cyclohexane with a hexyltetradecyl halide under specific reaction conditions. The process may include the use of catalysts such as aluminum chloride (AlCl3) to facilitate the alkylation reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, (1-hexyltetradecyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexane, (1-hexyltetradecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanol and cyclohexanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexane derivatives.
Substitution: The compound can undergo substitution reactions, where the hexyltetradecyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under specific conditions.
Major Products Formed
The major products formed from these reactions include cyclohexanol, cyclohexanone, and various substituted cyclohexane derivatives .
Applications De Recherche Scientifique
Cyclohexane, (1-hexyltetradecyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of long-chain alkyl cyclohexanes in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its hydrophobic nature.
Industry: It is used in the formulation of lubricants and surfactants due to its unique chemical properties
Mécanisme D'action
The mechanism of action of Cyclohexane, (1-hexyltetradecyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by altering their conformation or by acting as a competitive inhibitor. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: A simple cycloalkane with the formula C6H12.
Cyclohexanol: A cyclohexane derivative with a hydroxyl group attached.
Cyclohexanone: A cyclohexane derivative with a ketone group attached.
Uniqueness
Cyclohexane, (1-hexyltetradecyl)- is unique due to the presence of the long hexyltetradecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and enhanced membrane permeability .
Propriétés
Numéro CAS |
4443-60-1 |
|---|---|
Formule moléculaire |
C26H52 |
Poids moléculaire |
364.7 g/mol |
Nom IUPAC |
icosan-7-ylcyclohexane |
InChI |
InChI=1S/C26H52/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h25-26H,3-24H2,1-2H3 |
Clé InChI |
GWXVVKZIXZETOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[2,6-Di(propan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14170297.png)

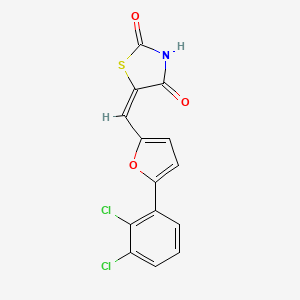
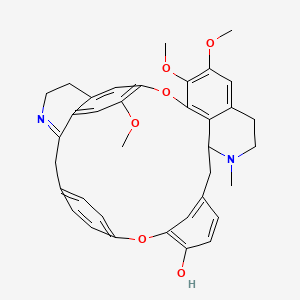
![N-[5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B14170309.png)
![N-(4-{2-[(7-Methoxy-3-methylquinolin-2-yl)sulfanyl]acetamido}-2-methylphenyl)propanamide](/img/structure/B14170312.png)
![Ethyl 7-butyl-6-(4-tert-butylbenzoyl)imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14170317.png)
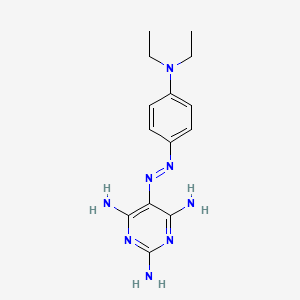
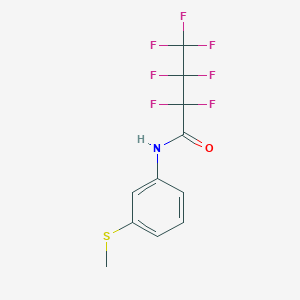
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)


